molecular formula C15H11ClO3 B572093 4-(2-Acetylphenyl)-2-chlorobenzoic acid CAS No. 1355247-96-9

4-(2-Acetylphenyl)-2-chlorobenzoic acid

Cat. No. B572093
M. Wt: 274.7
InChI Key: OJORRYBFKFJYGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2-Acetylphenyl)-2-chlorobenzoic acid” is a complex organic molecule that contains an acetylphenyl group, a chlorobenzoic acid group, and a boronic acid group . These functional groups suggest that the compound may have interesting chemical properties and potential applications in areas such as medicinal chemistry or materials science.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the acetylphenyl group, the introduction of the chloro group, and the formation of the boronic acid group . The exact methods would depend on the starting materials and the specific conditions required for each reaction.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the acetyl group suggests that the compound may have planar geometry around this part of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the boronic acid group could participate in Suzuki coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the boronic acid group could make the compound capable of forming reversible covalent bonds .

Scientific Research Applications

Environmental Impact and Behavior of Similar Compounds

Research on compounds similar to "4-(2-Acetylphenyl)-2-chlorobenzoic acid," such as 2,4-D, focuses on environmental toxicity, degradation mechanisms, and their presence in ecosystems. For instance, studies have examined the global trends and gaps in studies about 2,4-D herbicide toxicity, highlighting the advancement in understanding its environmental impact and the necessity for further research in molecular biology and pesticide degradation studies (Zuanazzi et al., 2020). Another study reviewed the behavior of herbicides based on 2,4-D in agricultural environments, emphasizing the role of microorganisms in their degradation and the environmental advantages of these processes (Magnoli et al., 2020).

Wastewater Treatment and Industrial Applications

Other research has focused on the treatment of wastewater from the pesticide industry, which involves the removal of toxic pollutants, including chlorophenols and other related compounds. The effectiveness of biological processes and activated carbon in removing these compounds from wastewater has been highlighted, pointing towards the necessity of experimental evaluations for process design and efficiency (Goodwin et al., 2018).

Safety And Hazards

As with any chemical compound, handling “4-(2-Acetylphenyl)-2-chlorobenzoic acid” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The study of “4-(2-Acetylphenyl)-2-chlorobenzoic acid” could potentially contribute to various fields, including medicinal chemistry, materials science, and chemical biology . Future research could explore its synthesis, properties, and potential applications in more detail.

properties

IUPAC Name

4-(2-acetylphenyl)-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-9(17)11-4-2-3-5-12(11)10-6-7-13(15(18)19)14(16)8-10/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJORRYBFKFJYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742801
Record name 2'-Acetyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Acetylphenyl)-2-chlorobenzoic acid

CAS RN

1355247-96-9
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2′-acetyl-3-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Acetyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.